molecular formula C18H21N3O2S B2591848 Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448076-80-9

Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2591848
CAS RN: 1448076-80-9
M. Wt: 343.45
InChI Key: WFAPIIZEMGBFDJ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Preparation of Related Compounds

The synthesis of chemically related compounds often involves complex reactions that yield key intermediates for further chemical modifications. For example, the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile and similar cyclohexenone derivatives demonstrates the intricate steps involved in synthesizing compounds with cyclohexene cores and their potential for further functionalization (Lujan-Montelongo & Fleming, 2014).

Structural and Antiproliferative Analysis

The structural characterization and evaluation of compounds for biological activities, such as antiproliferative effects, are crucial steps in the development of new pharmaceuticals. For instance, the analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone shows how structural features influence biological activity and the importance of understanding molecular interactions (Benaka Prasad et al., 2018).

Applications in Material Science and Pharmaceuticals

Synthetic Methodologies

The development of novel synthetic methodologies is a fundamental aspect of chemical research, providing the means to create a wide array of compounds for various applications. Studies like the synthesis of enaminones and their reduction to α,β-unsaturated aldehydes highlight the innovative approaches to compound synthesis (Carlsson & Lawesson, 1982).

Discovery of Biological Targets

Identifying small molecule antagonists for specific biological targets is a key goal in drug discovery. Research on the discovery of potent antagonists of NPBWR1 (GPR7) demonstrates the process of hit identification and optimization, which is essential for developing new therapeutics (Romero et al., 2012).

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-2,8,11-14H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPIIZEMGBFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.